(3,6-Dicyclopropyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
(3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with a combination of isoxazole, pyridine, and piperazine rings, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves multiple steps, starting from commercially available substancesThe reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
(3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
Scientific Research Applications
(3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have been investigated for their antimicrobial and antiviral activities.
Uniqueness
(3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is unique due to its specific combination of isoxazole, pyridine, and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H24N4O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
(3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H24N4O3/c27-22(26-9-7-25(8-10-26)13-16-2-1-11-28-16)17-12-18(14-3-4-14)23-21-19(17)20(24-29-21)15-5-6-15/h1-2,11-12,14-15H,3-10,13H2 |
InChI Key |
RAOLZUOFJMHTAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)N4CCN(CC4)CC5=CC=CO5)C(=NO3)C6CC6 |
Origin of Product |
United States |
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